Grk5-IN-4
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Overview
Description
Grk5-IN-4 is a small molecule inhibitor specifically targeting G protein-coupled receptor kinase 5 (GRK5). GRK5 is a serine/threonine kinase involved in the regulation of G protein-coupled receptors (GPCRs), which play a crucial role in various physiological processes. Inhibiting GRK5 has shown potential therapeutic benefits in treating cardiovascular diseases, neurodegenerative disorders, and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Grk5-IN-4 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes:
Formation of the core structure: This involves the reaction of specific aromatic compounds under controlled conditions to form the core scaffold.
Functional group modifications: Various functional groups are introduced to the core structure through reactions such as alkylation, acylation, and halogenation.
Final assembly: The final compound is assembled by coupling the modified core structure with other chemical moieties using reagents like palladium catalysts and bases.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis are employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Grk5-IN-4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, are used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and nucleophiles are employed under conditions like reflux or room temperature.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activity .
Scientific Research Applications
Grk5-IN-4 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of GRK5 in GPCR signaling and regulation.
Biology: The compound helps in understanding the molecular mechanisms of GRK5 in cellular processes.
Medicine: this compound is being investigated for its potential therapeutic effects in treating heart failure, hypertension, and neurodegenerative diseases.
Industry: The compound is used in drug discovery and development programs aimed at identifying new therapeutic agents targeting GRK5
Mechanism of Action
Grk5-IN-4 exerts its effects by specifically inhibiting the kinase activity of GRK5. The compound binds to the active site of GRK5, preventing it from phosphorylating its target GPCRs. This inhibition disrupts the desensitization and internalization of GPCRs, leading to prolonged signaling. The molecular targets and pathways involved include the β-adrenergic receptor pathway and the nuclear factor of activated T-cells (NFAT) pathway .
Comparison with Similar Compounds
Similar Compounds
Amlexanox: Another GRK5 inhibitor with anti-inflammatory and anti-allergic properties.
Paroxetine: A selective serotonin reuptake inhibitor that also inhibits GRK2 but has some activity against GRK5.
Uniqueness
Grk5-IN-4 is unique due to its high specificity and potency against GRK5 compared to other inhibitors. This specificity makes it a valuable tool for studying GRK5-related pathways and for developing targeted therapies .
Properties
Molecular Formula |
C26H25N7O3 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
2-[[2-[4-[(but-2-ynoylamino)methyl]-2-methoxyanilino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino]-N-methylbenzamide |
InChI |
InChI=1S/C26H25N7O3/c1-4-7-22(34)29-15-16-10-11-20(21(14-16)36-3)31-26-32-23-18(12-13-28-23)24(33-26)30-19-9-6-5-8-17(19)25(35)27-2/h5-6,8-14H,15H2,1-3H3,(H,27,35)(H,29,34)(H3,28,30,31,32,33) |
InChI Key |
FCHSPYQBYVKMQM-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=C(C=C1)NC2=NC3=C(C=CN3)C(=N2)NC4=CC=CC=C4C(=O)NC)OC |
Origin of Product |
United States |
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